molecular formula C12H15N3O5S B218323 3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid CAS No. 102821-03-4

3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid

Cat. No.: B218323
CAS No.: 102821-03-4
M. Wt: 313.33 g/mol
InChI Key: SVUBAFISKHWUBZ-AMASYANCSA-N
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Description

3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an azetidine ring, a sulfonic acid group, and an amino-phenylacetamido moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-lactam. This step often requires specific catalysts and controlled reaction conditions to ensure the correct ring formation.

    Introduction of the Amino-Phenylacetamido Group: This step involves the attachment of the amino-phenylacetamido moiety to the azetidine ring. This can be achieved through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Sulfonation: The final step involves the introduction of the sulfonic acid group. This can be done using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to avoid over-sulfonation or degradation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the phenyl ring. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the azetidine ring, potentially converting it to a hydroxyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups in target molecules, thereby modulating their activity. This can lead to inhibition of enzyme activity, disruption of metabolic pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ampicillin: Another β-lactam antibiotic with a similar core structure but different substituents.

    Cephalexin: A cephalosporin antibiotic with a similar β-lactam ring but different functional groups.

Uniqueness

3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sulfonic acid group, in particular, differentiates it from other β-lactam compounds, potentially offering unique biological activity and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

(2S,3R)-3-[(2-amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-7-10(12(17)15(7)21(18,19)20)14-11(16)9(13)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3,(H,14,16)(H,18,19,20)/t7-,9?,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUBAFISKHWUBZ-AMASYANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908057
Record name 2-Amino-N-(2-methyl-4-oxo-1-sulfoazetidin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102821-03-4
Record name APMOAZ
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102821034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-(2-methyl-4-oxo-1-sulfoazetidin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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